ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate
Overview
Description
1-methyl-3-(trifluoromethyl)-1H-pyrazole is synthesized through a cyclocondensation reaction involving hydrazine and an appropriate β-diketone.
Step 3: Coupling Reaction
The carboxyl group of thiophene derivative is then activated using carbodiimide chemistry, followed by coupling with 1-methyl-3-(trifluoromethyl)-1H-pyrazole to form the carbonyl amino linkage.
Step 4: Esterification
Final esterification with ethanol under acidic conditions gives ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate.
Industrial Production Methods: In industrial settings, continuous flow reactors and automated synthesis platforms are often employed to optimize yield and purity. Conditions such as temperature, pressure, and solvent system are precisely controlled to achieve efficient synthesis at a larger scale.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of Thiophene Derivative
Starting with thiophene, selective methylation at the 4 and 5 positions is achieved using methyl iodide under basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
This compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction:
Reduction primarily affects the carbonyl group, potentially yielding alcohols.
Substitution:
Substitution reactions often occur at the thiophene and pyrazole rings, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Use of peracids or hydrogen peroxide under controlled conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, followed by nucleophilic substitutions.
Major Products:
Oxidized derivatives (sulfoxides, sulfones)
Reduced alcohols
Substituted thiophenes and pyrazoles
Scientific Research Applications
Ethyl 4,5-dimethyl-2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate is extensively used in various fields:
Chemistry:
As a building block for complex organic synthesis due to its multifunctional nature.
Biology:
Studied for its potential bioactivity, including anti-inflammatory and antifungal properties.
Medicine:
Investigated as a candidate for drug development, particularly in targeting specific pathways in cancer and inflammatory diseases.
Industry:
Used in the synthesis of high-performance materials and as a specialty chemical in manufacturing processes.
Mechanism of Action
This compound exerts its effects through interaction with specific molecular targets. The pyrazole ring is known to inhibit certain enzymes, while the thiophene moiety can engage in aromatic stacking interactions with biomolecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, improving its efficacy.
Molecular Targets and Pathways:
Enzyme inhibition (e.g., cyclooxygenase, lipoxygenase)
Interaction with cellular receptors
Modulation of signal transduction pathways involved in inflammation and cell proliferation
Comparison with Similar Compounds
Ethyl 3-thiophenecarboxylate
1-methyl-3-(trifluoromethyl)-1H-pyrazole
4,5-dimethylthiophene
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-5-24-14(23)11-7(2)8(3)25-13(11)19-12(22)9-6-10(15(16,17)18)20-21(9)4/h6H,5H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVJEKXAZPDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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